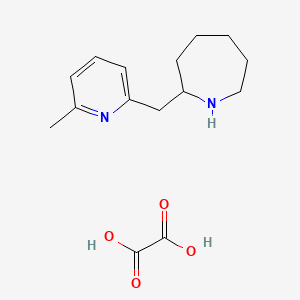![molecular formula C16H20N4O2 B15063082 (1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, a cyclohexanol moiety, and a hydroxyethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The cyclohexanol moiety is then introduced via a stereoselective reduction reaction, ensuring the correct configuration of the cyclohexane ring. Finally, the hydroxyethyl group is added through a regioselective alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core could produce a fully saturated ring system.
科学研究应用
Chemistry
In chemistry, (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol is being explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial applications.
作用机制
The mechanism of action of (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol involves its interaction with specific molecular targets. The imidazo[4,5-d]pyrrolo[2,3-b]pyridine core can bind to certain proteins or enzymes, modulating their activity. The hydroxyethyl group may also play a role in the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of key biomolecules.
相似化合物的比较
Similar Compounds
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane: Similar structure but lacks the hydroxyl group on the cyclohexane ring.
(1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,4R)-4-(2-(®-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol lies in its specific configuration and functional groups The presence of both the hydroxyethyl group and the cyclohexanol moiety provides unique chemical and biological properties that are not found in similar compounds
属性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC 名称 |
4-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N4O2/c1-9(21)16-19-13-8-18-15-12(6-7-17-15)14(13)20(16)10-2-4-11(22)5-3-10/h6-11,21-22H,2-5H2,1H3,(H,17,18)/t9-,10?,11?/m1/s1 |
InChI 键 |
CRCKNDMRYHWSFU-KPPDAEKUSA-N |
手性 SMILES |
C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(CC4)O)C=CN3)O |
规范 SMILES |
CC(C1=NC2=CN=C3C(=C2N1C4CCC(CC4)O)C=CN3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
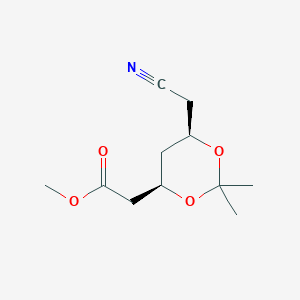
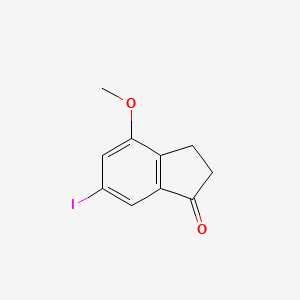
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
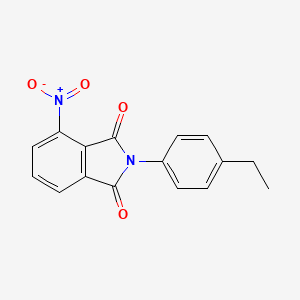
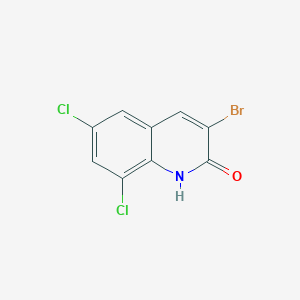
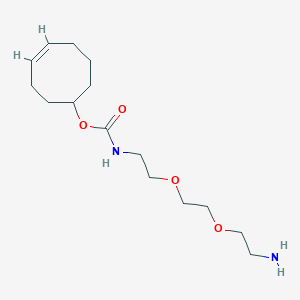
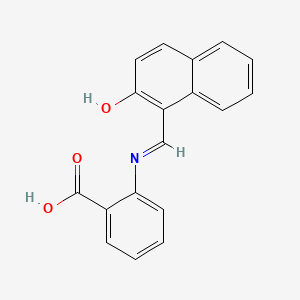
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
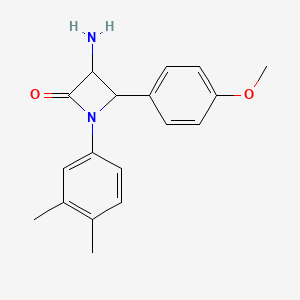
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
